molecular formula C24H22N4O4S B2413726 7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953949-31-0

7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2413726
CAS RN: 953949-31-0
M. Wt: 462.52
InChI Key: QWONGMHFKIVEQG-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis of various heterocyclic compounds. For instance, Chen et al. (1982) explored the preparation of derivatives of imidazo- and v-triazolo[4,5-d]pyridazine ring systems, evaluating their effects against human carcinomas, including colon and lung carcinomas Chen, Panzica, Dexter, Chu, Calabresi, 1982. Similarly, Koza et al. (2013) reported the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, indicating potential applications in various fields Koza, Keskin, Ozer, Cengiz, Şahin, Balcı, 2013.

Conformationally Restricted Congeners

The compound has been used in creating conformationally restricted congeners of hypotensive and platelet aggregation inhibitors, as studied by Cignarella et al. (1986). These compounds showed significant antihypertensive and antithrombotic properties, highlighting the potential for developing new therapeutic agents Cignarella, Barlocco, Pinna, Loriga, Tofanetti, Germini, Sala, 1986.

Synthesis of Pyrazoline and Pyrazole Derivatives

Hassan (2013) demonstrated the synthesis of 2-pyrazolines from α,β-unsaturated ketones, leading to the creation of compounds with potential antimicrobial properties. This study underscores the compound's role in developing new antimicrobial agents Hassan, 2013.

Antimicrobial Activity Studies

Abou-Elmagd et al. (2015) investigated the antimicrobial activities of synthesized heterocycles bearing a 3-indolyl moiety, derived from this compound. These studies are crucial in searching for new antimicrobial substances Abou-Elmagd, El-ziaty, Abdalha, 2015.

Novel Synthesis Methods

Bogolyubov, Chernysheva, and Semenov (2004) utilized the compound in developing new synthesis methods for creating heterocyclic systems, showcasing its versatility in organic chemistry Bogolyubov, Chernysheva, Semenov, 2004.

Biological Activity Against Microorganisms

Youssef, Abbady, Ahmed, and Omar (2011) explored the compound's role in creating heterocyclic systems with significant biocidal properties against various microorganisms, highlighting its potential in developing new antimicrobial agents Youssef, Abbady, Ahmed, Omar, 2011.

Antitumor Applications

Stevens et al. (1984) utilized this compound in synthesizing antitumor imidazotetrazines, showcasing its potential in cancer research and therapy development Stevens, Hickman, Stone, Gibson, Baig, Lunt, Newton, 1984.

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-14-25-22-23(33-14)21(16-8-9-18(31-2)19(12-16)32-3)26-28(24(22)30)13-20(29)27-11-10-15-6-4-5-7-17(15)27/h4-9,12H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWONGMHFKIVEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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